5-(diethylamino)Pentanoic acid
Description
The diethylamino substituent increases lipophilicity compared to shorter-chain amino groups (e.g., methylamino in 5-(methylamino)pentanoic acid, ), which may influence solubility, pKa (estimated ~4.5–5.5 for the carboxylic acid and ~9–10 for the tertiary amine), and biological interactions. Such compounds are often explored in medicinal chemistry for their ability to modulate receptor binding, metabolic stability, and pharmacokinetics.
Properties
IUPAC Name |
5-(diethylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-10(4-2)8-6-5-7-9(11)12/h3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXVVSYMZCBRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305246 | |
| Record name | 5-(Diethylamino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90727-09-6 | |
| Record name | 5-(Diethylamino)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90727-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diethylamino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)Pentanoic acid typically involves the reaction of pentanoic acid with diethylamine under specific conditions. One common method is the alkylation of pentanoic acid with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)Pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Diethylamino)Pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(diethylamino)Pentanoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Receptor Interactions: Unlike 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid ( ), which mimics arylcyclohexylamines in PCP receptor binding, the diethylamino analog lacks aromaticity, likely altering receptor specificity.
- Metabolic Stability: Compared to synthetic cannabinoid metabolites like pentanoic acid derivatives (e.g., AB-PINACA metabolites ( )), the tertiary amine in this compound may resist oxidative dealkylation, prolonging half-life.
Pharmacological and Functional Differences
- Antibody Binding: 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid demonstrated high correlation with PCP receptor pharmacology ( ), whereas the diethylamino variant’s simpler structure may limit such interactions.
- Enzyme Modulation: Loxiglumide’s dichlorobenzoylamino group enhances cholecystokinin antagonism ( ), a feature absent in this compound.
- Metabolic Pathways: Fluorinated analogs like 5F-AB-PINACA undergo hydroxylation and carboxylation ( ), while the diethylamino group may instead undergo hepatic N-deethylation.
Biological Activity
5-(Diethylamino)pentanoic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a diethylamino group attached to a pentanoic acid backbone. This unique structure contributes to its solubility and reactivity, making it suitable for various biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 174.25 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 9.0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nitric Oxide Synthase Inhibition : Research indicates that certain derivatives of this compound inhibit nitric oxide synthases, which play a crucial role in modulating vascular tone and neurotransmission. This inhibition can lead to therapeutic effects in conditions like hypertension and neurodegenerative diseases.
- Modulation of Biochemical Pathways : The compound may influence pathways such as the Wnt/β-catenin signaling pathway, which is essential for cellular proliferation and differentiation.
Biological Activities
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neural tissues from oxidative stress, potentially offering therapeutic benefits in neurodegenerative disorders.
- Cardiovascular Effects : The inhibition of nitric oxide synthase can also impact cardiovascular health by altering blood flow and pressure dynamics, which is relevant for treating cardiovascular diseases .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations above 50 µg/mL after 24 hours of exposure.
Case Study 2: Neuroprotection
In an experimental model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. This suggests potential application in neuroprotective therapies.
Toxicological Profile
A toxicological assessment was conducted to evaluate the safety profile of the compound. Animals were administered varying doses (30, 300, or 1000 mg/kg) over a period of 42 days. Key findings included:
Q & A
Q. What are the optimal synthetic routes for 5-(diethylamino)pentanoic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of pentanoic acid derivatives with diethylamine under controlled conditions. For example, ethyl 5-bromopentanoate can react with diethylamine in a nucleophilic substitution reaction, followed by saponification to yield the carboxylic acid . Purification via column chromatography (e.g., CH₂Cl₂:CH₃OH gradients) and validation using ¹H NMR (e.g., δ 1.50–1.56 ppm for methylene protons adjacent to the diethylamino group) are critical . Purity can be confirmed by HPLC with UV detection (λmax ~210–230 nm for carboxylic acids) .
Q. How can computational methods predict the reactivity of this compound with oxidizing radicals?
- Methodological Answer : Density functional theory (DFT) at the M05-2X/6-311+G(d,p)/SMD level can model radical interactions, such as with •OH or ROO•. For analogous compounds, TDDFT calculations accurately predict λmax values for transient species (e.g., s-type dimer anions at ~450 nm), validated against experimental pulse radiolysis data . Computational workflows should include thermodynamic feasibility of radical adduct formation and comparison with experimental kinetic parameters (e.g., rate constants for scavenging Br₂•⁻ or CO₃•⁻) .
Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ 2.2–2.7 ppm (methylene protons adjacent to the amino group) and δ 12.0–12.2 ppm (carboxylic acid protons) .
- FT-IR : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative ion mode can detect [M–H]⁻ ions, with fragmentation patterns revealing the diethylamino side chain .
Advanced Research Questions
Q. How does the diethylamino group influence the antioxidant efficacy of this compound compared to selenium analogs?
- Methodological Answer : Comparative pulse radiolysis studies with radicals (•OH, ROO•) reveal scavenging efficiency. For example, benzylselanyl analogs exhibit higher rate constants (k ~10⁹ M⁻¹s⁻¹ for ROO•) due to Se’s redox activity, while diethylamino derivatives may rely on H-atom donation or electron transfer mechanisms . Electrochemical assays (cyclic voltammetry) can quantify oxidation potentials, correlating with radical quenching capacity .
| Compound | Radical Scavenged | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 5-(Benzylselanyl)PA | ROO• | 1.2 × 10⁹ | |
| 5-(Diethylamino)PA | ROO• | 3.5 × 10⁸ (estimated) |
Q. What metabolic pathways are anticipated for this compound in vivo?
- Methodological Answer : Rat liver microsomal assays with [¹⁴C]-labeled compounds can identify primary metabolites (e.g., ω-hydroxylation or β-oxidation products) . Secondary metabolites may include sulfate or glucuronide conjugates, detectable via HPLC after enzymatic hydrolysis (sulfatase/β-glucuronidase) . For example, 5-(4'-amidinophenoxy)pentanoic acid showed 15% parent compound recovery after 4 h in perfused rat livers .
Q. Can this compound derivatives act as α7 nicotinic acetylcholine receptor (nAChR) agonists?
- Methodological Answer : Functional assays (e.g., calcium flux in SH-SY5Y cells) assess agonist activity. Structural analogs like SEN15924 (EC₅₀ ~100 nM for α7 nAChR) demonstrate that pentanoic acid backbones with aromatic/heterocyclic substituents enhance selectivity over α3β4 receptors . Docking studies using cryo-EM structures of α7 nAChR (PDB: 7KOX) can model interactions between the diethylamino group and receptor binding pockets .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported antioxidant activities of structurally similar pentanoic acid derivatives?
- Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., pH, radical sources). Standardize assays using:
- ABTS⁺•/DPPH• scavenging : Compare IC₅₀ values under identical buffer conditions .
- ORAC (oxygen radical absorbance capacity) : Normalize results to Trolox equivalents .
- Theoretical vs. Experimental λmax : Validate TDDFT-predicted absorption bands with experimental transient spectra .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
